锌;1,1,1,5,5,5-六氟-4-氧代戊-2-烯-2-醇盐;二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

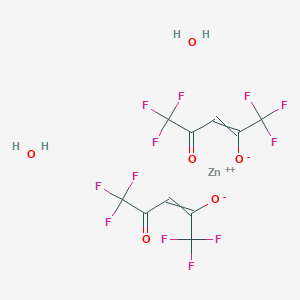

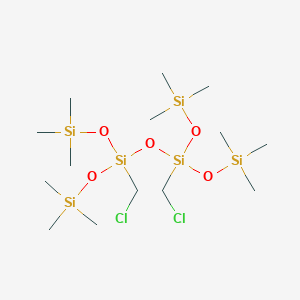

ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is a useful research compound. Its molecular formula is C10H8F12O6Zn and its molecular weight is 517.5 g/mol. The purity is usually 95%.

The exact mass of the compound ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

从工业熟料中增强锌的回收率

这种化合物可用于从工业熟料中回收锌 . 一项研究表明,在 600 °C 下微波煅烧 5–7 分钟可有效地将 ZnS 转换为 ZnO,而不会形成 ZnO∙Fe 2 O 3 . 在特定时间段内,用 25 kW 的功率进行微波辐射处理后,熟料中的锌提取率达到 46.47% .

氧化锌纳米颗粒在农业中的应用

氧化锌纳米颗粒可从这种化合物中获得,研究表明它们可以增强植物的抗逆性 . 它们可以减轻生物和非生物胁迫对植物的不利影响,从而减少对环境有害化学物质的依赖 .

氧化锌纳米颗粒的合成方法

这种化合物可用于各种合成 ZnO 纳米颗粒的方法,包括物理气相沉积、球磨、水热法、溶剂热法、沉淀法、微波法、微生物合成和植物介导合成 .

氧化锌纳米颗粒的吸收、转运和生物转化途径

锌;1,1,1,5,5,5-六氟-4-氧代戊-2-烯-2-醇盐;二水合物可用于研究氧化锌纳米颗粒在植物体内的吸收、转运和生物转化途径 .

增强植物性能和调节各种植物过程

从这种化合物中获得的氧化锌纳米颗粒可以保护植物免受生物和非生物胁迫,增强植物性能并调节各种植物过程 .

公众健康中的锌状况

作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate involves the reaction of hexafluoroacetone with ethyl acetoacetate in the presence of a base to form the desired product.", "Starting Materials": ["Hexafluoroacetone", "Ethyl acetoacetate", "Base (e.g. Sodium hydroxide)"], "Reaction": ["Step 1: In a round-bottom flask, hexafluoroacetone is added to a solution of ethyl acetoacetate in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is heated and stirred under reflux for several hours.", "Step 3: A base such as sodium hydroxide is added to the reaction mixture to neutralize the acidic by-products.", "Step 4: The solvent is removed by distillation under reduced pressure.", "Step 5: The resulting crude product is purified by recrystallization from suitable solvents to obtain ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate as a white crystalline solid."] } | |

CAS 编号 |

16743-33-2 |

分子式 |

C10H8F12O6Zn |

分子量 |

517.5 g/mol |

IUPAC 名称 |

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate |

InChI |

InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2; |

InChI 键 |

KPMCYOMCJRBFLE-UHFFFAOYSA-N |

手性 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn] |

SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |

规范 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn] |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

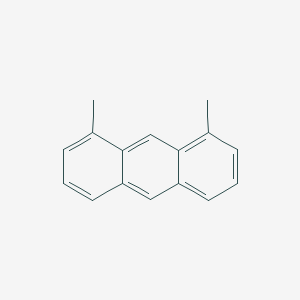

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)